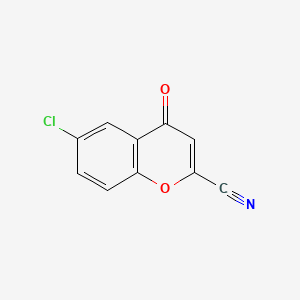
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- is a heterocyclic compound that belongs to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran ring system with a carbonitrile group at the 2-position, a chlorine atom at the 6-position, and a keto group at the 4-position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired benzopyran structure . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Cyclization Reactions: The carbonitrile group can participate in cyclization reactions with hydrazine or hydroxylamine to form pyrazole or oxime derivatives.
Michael Addition: Reactive methylene compounds can add to the benzopyran ring system, leading to ring-opening and subsequent cyclization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Cyclization Reactions: Hydrazine, phenylhydrazine, hydroxylamine under acidic or basic conditions.
Michael Addition: Acetylacetone, ethyl acetoacetate, diethyl malonate in the presence of a base.
Major Products
Substitution Products: Amino or thio derivatives of benzopyran.
Cyclization Products: Pyrazole or oxime derivatives.
Michael Addition Products: Pyridine derivatives.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- has several applications in scientific research:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metal ions.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects . It may also interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-1-Benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-Oxo-4H-1-Benzopyran-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.
Uniqueness
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific properties and applications.
Propiedades
Número CAS |
33544-17-1 |
|---|---|
Fórmula molecular |
C10H4ClNO2 |
Peso molecular |
205.60 g/mol |
Nombre IUPAC |
6-chloro-4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C10H4ClNO2/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-4H |
Clave InChI |
DEVAUIJLYYGHJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















